Unii-O3pen5V8WL Unii-O3pen5V8WL Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Nevirapine Related Compound A is an impurity of nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI), which belongs to the class of antiretroviral drugs. It acts by inhibiting the reverse transcriptase enzyme, thus stopping the multiplication of HIV. It is highly effective against advanced HIV disease.

Brand Name: Vulcanchem
CAS No.: 133627-17-5
VCID: VC21122935
InChI: InChI=1S/C14H14N4O/c1-3-18-12-10(5-4-7-15-12)14(19)17-11-9(2)6-8-16-13(11)18/h4-8H,3H2,1-2H3,(H,17,19)
SMILES: CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)C
Molecular Formula: C14H14N4O
Molecular Weight: 254.29 g/mol

Unii-O3pen5V8WL

CAS No.: 133627-17-5

Cat. No.: VC21122935

Molecular Formula: C14H14N4O

Molecular Weight: 254.29 g/mol

* For research use only. Not for human or veterinary use.

Unii-O3pen5V8WL - 133627-17-5

Specification

Description Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Nevirapine Related Compound A is an impurity of nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI), which belongs to the class of antiretroviral drugs. It acts by inhibiting the reverse transcriptase enzyme, thus stopping the multiplication of HIV. It is highly effective against advanced HIV disease.

CAS No. 133627-17-5
Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
IUPAC Name 2-ethyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Standard InChI InChI=1S/C14H14N4O/c1-3-18-12-10(5-4-7-15-12)14(19)17-11-9(2)6-8-16-13(11)18/h4-8H,3H2,1-2H3,(H,17,19)
Standard InChI Key HDVZWQWXAQRFKJ-UHFFFAOYSA-N
SMILES CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)C
Canonical SMILES CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)C

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